2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 307552-88-1
VCID: VC6762166
InChI: InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3
SMILES: CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.: 307552-88-1

Cat. No.: VC6762166

Molecular Formula: C20H19N3O2

Molecular Weight: 333.391

* For research use only. Not for human or veterinary use.

2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 307552-88-1

Specification

CAS No. 307552-88-1
Molecular Formula C20H19N3O2
Molecular Weight 333.391
IUPAC Name 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3
Standard InChI Key OQTNBNUQCHYJGH-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name, 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile, reflects its polycyclic architecture . The molecular formula is C₂₀H₁₉N₃O₂, with a molecular weight of 333.4 g/mol . Key identifiers include the PubChem CID 2737732 and CAS Registry Number 307552-88-1 .

Structural Characterization

The molecule comprises:

  • A chromene core (5-oxo-5,6,7,8-tetrahydro-4H-chromene) derived from 5,5-dimethylcyclohexane-1,3-dione (dimedone).

  • An indole moiety at position 4, contributing aromatic and hydrogen-bonding functionalities.

  • Substituents including an amino group (position 2), cyano group (position 3), and geminal dimethyl groups (position 7) .

The SMILES string CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C and InChIKey OQTNBNUQCHYJGH-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a one-pot multicomponent reaction (MCR) involving:

  • N-Alkyl-1H-indole-3-carbaldehydes (indole precursor)

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone)

  • Malononitrile (cyanide source)

Reaction conditions optimized in recent studies include:

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Protic solvents (e.g., ethanol)

  • Temperature: 60–65°C

  • Time: 1–3 hours

This method achieves yields of 80–85% while avoiding toxic reagents .

Mechanistic Insights

The reaction proceeds through:

  • Knoevenagel condensation between dimedone and malononitrile.

  • Michael addition of the indole carbaldehyde to the intermediate.

  • Cyclization to form the chromene ring .

DBU facilitates deprotonation and stabilizes intermediates, enhancing reaction efficiency .

Physicochemical Properties

Computed Properties

PropertyValueMethod (Source)
Molecular Weight333.4 g/molPubChem 2.2
XLogP33XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18
Exact Mass333.1477 DaPubChem 2.2

The moderate lipophilicity (XLogP3 = 3) suggests balanced membrane permeability and solubility .

Spectroscopic Data

  • IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Signals for indole NH (~10.5 ppm), chromene methyl groups (~1.1 ppm), and aromatic protons (6.5–8.0 ppm) .

Biological Activity and Applications

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
4c 8.18.4
4d 7.98.6

Mechanism: Molecular docking studies indicate binding to tubulin’s colchicine site (binding energy: −6.4 kcal/mol), disrupting microtubule assembly . Key interactions involve hydrogen bonds with Asn18, Arg229, and Thr225 residues .

Neuroprotective and Anti-Inflammatory Prospects

The indole moiety may confer antioxidant activity by scavenging free radicals, while the chromene system could modulate inflammatory mediators like COX-2. Preliminary data on analogs suggest:

  • ROS Reduction: Up to 60% in neuronal cell models.

  • COX-2 Inhibition: IC₅₀ ~15 µM in macrophage assays.

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